3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]-
Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- is a complex organic compound with a molecular formula of C17H15N3O This compound is part of the pyrazolone family, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
It is known to be used as a reagent for the detection of reducing carbohydrates by esi/maldi-ms
Mode of Action
It is known to have a protective effect on neuronal cells caused by cerebral ischemia . This suggests that it may interact with targets involved in oxidative stress and inflammation .
Biochemical Pathways
The compound is involved in the regulation of inflammation factors and inhibition of cell apoptosis . It is also known to scavenge oxygen free radicals and inhibit lipid peroxidation reactions
Pharmacokinetics
Due to its lipophilic groups, it can easily cross the blood-brain barrier and reach brain tissues . This suggests that it may have good bioavailability, but further studies are needed to confirm this and to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound has been shown to have a protective effect on neuronal cells damaged by cerebral ischemia . This suggests that it may have potential therapeutic applications in conditions related to oxidative stress and inflammation.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- typically involves the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: A simpler analog without the phenylamino group.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(methylamino)methylene]-: A similar compound with a methylamino group instead of a phenylamino group.
Uniqueness
The presence of the phenylamino group in 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- imparts unique chemical and biological properties, making it more versatile in various applications compared to its simpler analogs .
Properties
IUPAC Name |
5-methyl-2-phenyl-4-(phenyliminomethyl)-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13-16(12-18-14-8-4-2-5-9-14)17(21)20(19-13)15-10-6-3-7-11-15/h2-12,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOAQEDPIRQHPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063332 | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4173-73-3 | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-((phenylamino)methylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004173733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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